molecular formula C8H15N3 B14028089 (1-(Tert-butyl)-1H-imidazol-5-YL)methanamine

(1-(Tert-butyl)-1H-imidazol-5-YL)methanamine

Cat. No.: B14028089
M. Wt: 153.22 g/mol
InChI Key: CQVKXKMNNZRVFA-UHFFFAOYSA-N
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Description

(1-(Tert-butyl)-1H-imidazol-5-YL)methanamine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a tert-butyl group attached to the imidazole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Tert-butyl)-1H-imidazol-5-YL)methanamine typically involves the reaction of tert-butyl imidazole with methanamine. One common method is the nucleophilic substitution reaction where tert-butyl imidazole reacts with a suitable methanamine derivative under controlled conditions. The reaction is often carried out in an aprotic solvent such as acetonitrile, with a base like sodium hydride to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more robust catalysts and solvents to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(1-(Tert-butyl)-1H-imidazol-5-YL)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in aprotic solvents like acetonitrile.

Major Products Formed

Scientific Research Applications

(1-(Tert-butyl)-1H-imidazol-5-YL)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(Tert-butyl)-1H-imidazol-5-YL)methanamine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities. Additionally, the tert-butyl group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(Tert-butyl)-1H-imidazol-5-YL)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both the imidazole ring and the tert-butyl group makes it a versatile compound in synthetic chemistry and potential biological applications .

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

(3-tert-butylimidazol-4-yl)methanamine

InChI

InChI=1S/C8H15N3/c1-8(2,3)11-6-10-5-7(11)4-9/h5-6H,4,9H2,1-3H3

InChI Key

CQVKXKMNNZRVFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C=NC=C1CN

Origin of Product

United States

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